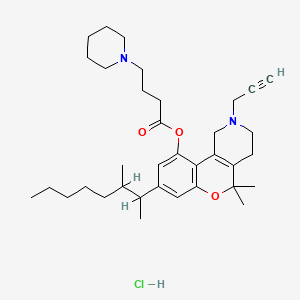

Nabitan hydrochloride

Übersicht

Beschreibung

Nabitanhydrochlorid ist ein synthetisches Cannabinoid-Analogon, das für seine Antiemetika und analgetische Wirkungen bekannt ist. Es ist ein Derivat von Dronabinol und Dimethylheptylpyran und entfaltet seine Wirkung durch Bindung an und Aktivierung der CB1- und CB2-Cannabinoidrezeptoren . Nabitanhydrochlorid ist auch für seine Fähigkeit bekannt, den Augeninnendruck zu senken, was es möglicherweise bei der Behandlung von Glaukom nützlich macht .

Herstellungsmethoden

Die Synthese von Nabitanhydrochlorid umfasst mehrere Schritte. Ethyl-4-brombutyrat wird mit Piperidin in siedendem Benzol kondensiert, um Ethyl-4-(1-piperidyl)butyrat zu bilden. Dieses Zwischenprodukt wird dann mit siedendem wässrigen Salzsäure hydrolysiert, um 4-(1-piperidyl)buttersäure zu erhalten. Schließlich wird diese Säure mit 5,5-Dimethyl-8-(3-Methyl-2-octyl)-10-hydroxy-2-(2-propinyl)-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-d]pyridin unter Verwendung von Dicyclohexylcarbodiimid in Methylenchlorid verestert .

Vorbereitungsmethoden

The synthesis of Nabitan hydrochloride involves several steps. Ethyl 4-bromobutyrate is condensed with piperidine in refluxing benzene to produce ethyl 4-(1-piperidyl)butyrate. This intermediate is then hydrolyzed with refluxing aqueous hydrochloric acid to yield 4-(1-piperidyl)butyric acid. Finally, this acid is esterified with 5,5-dimethyl-8-(3-methyl-2-octyl)-10-hydroxy-2-(2-propynyl)-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-d]pyridine using dicyclohexylcarbodiimide in methylene chloride .

Analyse Chemischer Reaktionen

Nabitanhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine Struktur verändern, was möglicherweise seine pharmakologischen Eigenschaften verändert.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Nabitanhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von synthetischen Cannabinoiden und deren Wechselwirkungen mit Cannabinoidrezeptoren zu untersuchen.

Biologie: Forscher verwenden es, um die biologischen Wirkungen von Cannabinoiden zu untersuchen, einschließlich ihrer Antiemetika und analgetischen Eigenschaften.

Wirkmechanismus

Nabitanhydrochlorid entfaltet seine Wirkung in erster Linie durch Bindung an und Aktivierung der CB1- und CB2-Cannabinoidrezeptoren. Diese Rezeptoren sind Teil des Endocannabinoid-Systems, das eine Rolle bei der Regulierung verschiedener physiologischer Prozesse spielt, darunter Schmerzempfindung, Appetit und Stimmung. Durch die Aktivierung dieser Rezeptoren kann Nabitanhydrochlorid Antiemetika und analgetische Wirkungen hervorrufen sowie den Augeninnendruck senken .

Wirkmechanismus

Nabitan hydrochloride exerts its effects primarily by binding to and activating the CB1 and CB2 cannabinoid receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain sensation, appetite, and mood. By activating these receptors, this compound can produce antiemetic and analgesic effects, as well as reduce intraocular pressure .

Vergleich Mit ähnlichen Verbindungen

Nabitanhydrochlorid ähnelt anderen synthetischen Cannabinoiden wie Dronabinol und Dimethylheptylpyran. Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Wasserlöslichkeit: Im Gegensatz zu vielen anderen Cannabinoidderivaten ist Nabitanhydrochlorid wasserlöslich, was seine Bioverfügbarkeit und die einfache Verabreichung verbessern kann.

Therapeutisches Potenzial: Während Dronabinol und Nabilone in klinischen Umgebungen häufiger eingesetzt werden, wird Nabitanhydrochlorid immer noch auf seine potenziellen therapeutischen Anwendungen untersucht.

Ähnliche Verbindungen umfassen:

Dronabinol: Eine synthetische Form von Tetrahydrocannabinol (THC), die zur Behandlung von Übelkeit und Erbrechen eingesetzt wird, die durch Chemotherapie verursacht werden.

Dimethylheptylpyran: Ein synthetisches Cannabinoid mit starken psychoaktiven Wirkungen.

Nabilone: Ein synthetisches Cannabinoid, das zur Behandlung von schwerer Übelkeit und Erbrechen eingesetzt wird, die durch Chemotherapie verursacht werden

Eigenschaften

CAS-Nummer |

49637-08-3 |

|---|---|

Molekularformel |

C35H53ClN2O3 |

Molekulargewicht |

585.3 g/mol |

IUPAC-Name |

[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 4-piperidin-1-ylbutanoate;hydrochloride |

InChI |

InChI=1S/C35H52N2O3.ClH/c1-7-9-11-15-26(3)27(4)28-23-31(39-33(38)16-14-21-36-19-12-10-13-20-36)34-29-25-37(18-8-2)22-17-30(29)35(5,6)40-32(34)24-28;/h2,23-24,26-27H,7,9-22,25H2,1,3-6H3;1H |

InChI-Schlüssel |

KWXQFOPVLBPXHY-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4.Cl |

Kanonische SMILES |

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

66556-74-9 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Nabutam, Benzopyranoperidine, SP-106, A-40656; A 40656; A40656 |

Herkunft des Produkts |

United States |

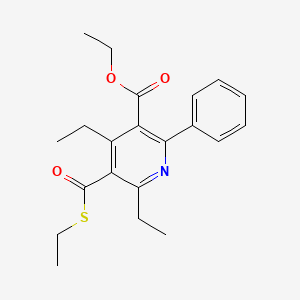

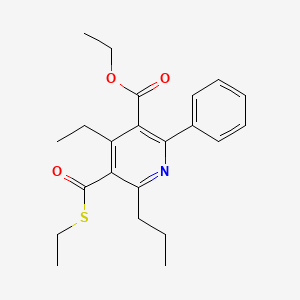

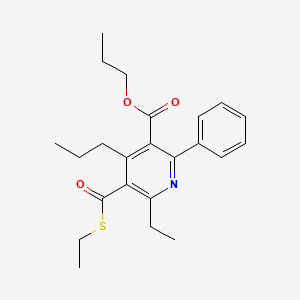

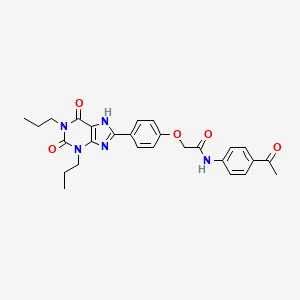

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

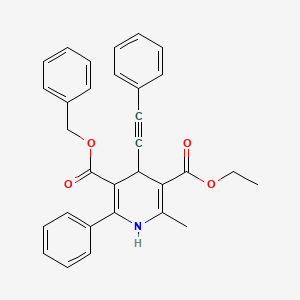

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-amino-5-(thiophen-2-yl)phenyl)-6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)nicotinamide](/img/structure/B1676818.png)

![4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one](/img/structure/B1676823.png)

![3,5-diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1676824.png)

![[2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonopropyl]phosphonic acid](/img/structure/B1676836.png)

![[(1r,2s,4s,5s)-4-[2-Iodo-6-(Methylamino)-9h-Purin-9-Yl]-2-(Phosphonooxy)bicyclo[3.1.0]hex-1-Yl]methyl Dihydrogen Phosphate](/img/structure/B1676837.png)

![1-Isothiocyanato-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B1676838.png)